Hmc protein
Description
Human mesangial cells (HMCs) are specialized pericytes located in the renal glomerulus, playing critical roles in regulating glomerular filtration, immune response modulation, and extracellular matrix (ECM) homeostasis . Dysregulation of HMC function is implicated in glomerulosclerosis, diabetic nephropathy, and lupus nephritis . Key proteins and compounds influencing HMC behavior include growth factors (e.g., GDNF), inflammatory mediators (e.g., HMGB1), structural peptides (e.g., SPARC), and pathogenic toxins (e.g., HMC toxin). This article provides a comparative analysis of these molecules, focusing on their mechanisms, functional outcomes, and research findings.
Properties
CAS No. |
188763-65-7 |
|---|---|
Molecular Formula |
C11H16N2O2S |
Synonyms |
Hmc protein |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic Oxidation of 5-mC to 5-hmC
Hydroxymethylcytosine is produced via the oxidation of 5-methylcytosine (5-mC) by Ten-Eleven Translocation (Tet) dioxygenases, a class of iron(II)/α-ketoglutarate-dependent enzymes .
Key Reaction:
-
Mechanism : Tet enzymes catalyze the hydroxylation of the methyl group on 5-mC, forming 5-hmC as part of the DNA demethylation pathway .
-
Cofactors : Requires Fe(II), α-ketoglutarate (α-KG), and molecular oxygen .
-
Biological Role : 5-hmC serves as an intermediate in active DNA demethylation and regulates transcriptional activity .
Table 1: Enzymatic Activity of Tet Proteins
| Substrate | Product | Enzyme | Cofactors | Role |
|---|---|---|---|---|
| 5-mC | 5-hmC | Tet1/2/3 | Fe(II), α-KG, O₂ | Demethylation intermediate |
| 5-hmC | 5-fC/5-caC | Tet1/2/3 | Fe(II), α-KG, O₂ | Further oxidation for BER |
Chemical Labeling and Detection of 5-hmC
Selective chemical tagging enables genome-wide mapping of 5-hmC.
Biotinylation via Click Chemistry :
-
Reaction :
Table 2: Chemical Labeling Efficiency
| Method | Yield | Application |
|---|---|---|
| β-GT + Biotin-azide | ~90% (HPLC) | Enrichment and sequencing |
| Ninhydrin Test | Colorimetric (purple) | Paper chromatography |
Protein Interactions with 5-hmC
Hmc-related proteins exhibit distinct binding preferences for 5-hmC-modified DNA.
DNMT1 Specificity :
-
DNMT1 (DNA methyltransferase 1) fails to methylate hemi-hydroxymethylated CpG sites, enabling passive demethylation during replication .
Transcription Factor (TF) Binding :
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DAPPL Method : Digital affinity profiling identified 97 TFs binding to symmetrically modified hmC-DNA and 103 TFs to hemi-modified hmC-DNA .
Table 3: Protein-DNA Interaction Profiles
| Modification Type | TFs Identified | Binding Specificity |
|---|---|---|
| Symmetric hmC | 97 | Gene regulation, hypoxia response |
| Hemi-hmC | 103 | Replication, repair |
Hydrogen Exchange Mass Spectrometry (HX-MS) in Protein Dynamics
HX-MS reveals conformational changes in proteins interacting with 5-hmC .
Key Findings:
-
Exchange Mechanism : Backbone amide hydrogens in structured regions exhibit slower exchange rates () due to hydrogen bonding and solvent inaccessibility .
-
Application : HX-MS identified reduced deuterium incorporation in UBC9-SUMO-1 complexes, indicating rigidification upon binding .
Implications of 5-hmC in Disease
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Cancer : Reduced 5-hmC levels correlate with IDH1/2 mutations in gliomas and leukemias .
-
Oxygen Sensing : Tet-mediated 5-hmC formation links hypoxia response pathways to epigenetic regulation .
This synthesis integrates enzymatic, chemical, and biophysical data to elucidate the reactivity and functional roles of Hmc-related proteins. For further details, consult primary sources .
Comparison with Similar Compounds
Growth Factors: GDNF vs. TGF-β Superfamily
Glial cell line-derived neurotrophic factor (GDNF) exhibits a biphasic effect on HMC proliferation. However, GDNF consistently upregulates ECM synthesis (e.g., collagen, fibronectin) in a dose-dependent manner, mirroring the profibrotic activity of TGF-β . Unlike TGF-β, which broadly activates Smad pathways, GDNF’s specificity for the RET receptor and GFRα co-receptor may explain its unique biphasic behavior .
Inflammatory Mediators: HMGB1 vs. TLR4 Ligands
High-mobility group protein B1 (HMGB1) promotes HMC proliferation and ECM deposition via TLR4/Myd88 signaling. In lupus nephritis, HMGB1 levels correlate with TLR4 upregulation in HMCs, driving fibronectin (FN) synthesis and secretion . Comparatively, other TLR4 ligands (e.g., LPS) similarly activate NF-κB pathways but lack HMGB1’s dual role as a DNA chaperone and cytokine.
Structural Peptides: SPARC vs. ECM Components
The SPARC 2.1 peptide (derived from secreted protein acidic and rich in cysteine) induces apoptosis in HMCs and suppresses ECM secretion. At 50 µg/ml, SPARC 2.1 reduces collagen I/IV and FN mRNA by >50% and decreases protein secretion by 30–40% . In contrast, native SPARC protein regulates cell-matrix interactions without inducing apoptosis, suggesting the 2.1 peptide’s unique pro-apoptotic properties arise from truncated functional domains .
Pathogenic Compounds: HMC Toxin vs. Plant Defense Activators
HMC toxin, a fungal culture filtrate, induces disease resistance in maize by modulating antioxidant enzymes. At low concentrations, it enhances peroxidase (POD) and phenylalanine ammonia-lyase (PAL) activity by 20–30%, reducing malondialdehyde (MDA)—a lipid peroxidation marker—by 15% . Unlike microbial elicitors (e.g., chitin), HMC toxin’s specificity for cytoplasmic male-sterility (CMS) maize lines suggests host genotype-dependent activation of defense pathways .
Lipoproteins: Lp(a) vs. Oxidized LDL
Lipoprotein(a) [Lp(a)] at 10 µg/ml increases HMC proliferation (3H-TdR incorporation: 3.59 × 10³ cpm vs. control 1.64 × 10³ cpm) and upregulates adhesion proteins (e.g., integrins), facilitating cell migration (16.2 vs. 2.4 cells per field) . Oxidized LDL, while also pro-inflammatory, primarily promotes foam cell formation in macrophages, indicating Lp(a)’s distinct role in glomerular injury .
Mechanistic Insights and Contradictions
- GDNF vs. TGF-β : While both promote fibrosis, GDNF’s biphasic proliferation response contrasts with TGF-β’s linear dose-response .
- SPARC 2.1 vs. Full-Length SPARC : The peptide’s pro-apoptotic effect diverges from native SPARC’s role in ECM remodeling .
- HMC Toxin Specificity: Its effect is potent in CMS maize but absent in non-CMS lines, unlike broad-spectrum elicitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
